molecular formula C11H12O2 B1443732 1-Ethynyl-3-(2-methoxyethoxy)benzene CAS No. 896114-81-1

1-Ethynyl-3-(2-methoxyethoxy)benzene

Cat. No. B1443732
M. Wt: 176.21 g/mol
InChI Key: CWIWDGOCISGEJW-UHFFFAOYSA-N
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Description

“1-Ethynyl-3-(2-methoxyethoxy)benzene” is an organic compound . It belongs to the class of organic compounds known as phenylpropanes . It is an aromatic acetylene derivative .


Molecular Structure Analysis

The molecular formula of “1-Ethynyl-3-(2-methoxyethoxy)benzene” is C11H12O2 . Its structure includes a benzene ring with an ethynyl group (C≡CH) and a 2-methoxyethoxy group attached .

Scientific Research Applications

Application in Lithium Metal Batteries

  • Scientific Field : Electrochemistry
  • Summary of Application : 1-Ethynyl-3-(2-methoxyethoxy)benzene is used in the synthesis of imidazolate covalent organic frameworks (iCOFs), which are used as solid electrolytes for lithium metal batteries .
  • Methods of Application : The iCOFs, named PI-TMEFB-COFs, are synthesized by Debus–Radziszewski multicomponent reactions . The ionized form, Li+@PI-TMEFB-COFs, shows high Li+ conductivity .
  • Results or Outcomes : The synthesized Li+@PI-TMEFB-COFs formed a stable interface with Li metal. When used as the solid electrolyte to assemble LiFePO4 batteries, it showed an initial discharge capacity of 119.2 mAhg at 0.5 C, and 82.0% capacity and 99.9% Coulombic efficiency were maintained after 400 cycles .

Application in Fluorescent Chemosensors

  • Scientific Field : Analytical Chemistry
  • Summary of Application : Although the specific use of 1-Ethynyl-3-(2-methoxyethoxy)benzene is not mentioned, it is likely that it could be used in the design of fluorescent chemosensors .
  • Methods of Application : The design of chemosensors often involves adjusting chelator properties with different analytes .
  • Results or Outcomes : The results or outcomes of this specific application are not provided in the source .

Application in Synthesizing Graphdiyne

  • Scientific Field : Material Science
  • Summary of Application : 1-Ethynyl-3-(2-methoxyethoxy)benzene could potentially be used as a starting monomer for synthesizing graphdiyne .
  • Methods of Application : The specific methods of application are not provided in the source .
  • Results or Outcomes : The results or outcomes of this specific application are not provided in the source .

Application in Synthesis of Benzene Derivatives

  • Scientific Field : Organic Chemistry
  • Summary of Application : 1-Ethynyl-3-(2-methoxyethoxy)benzene could potentially be used in the synthesis of benzene derivatives through electrophilic aromatic substitution .
  • Methods of Application : The electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .
  • Results or Outcomes : The specific results or outcomes of this application are not provided in the source .

Application in Chemical Structure Analysis

  • Scientific Field : Analytical Chemistry
  • Summary of Application : 1-Ethynyl-3-(2-methoxyethoxy)benzene, also known as 3-Vinylanisole, could potentially be used in chemical structure analysis .
  • Methods of Application : The specific methods of application are not provided in the source .
  • Results or Outcomes : The specific results or outcomes of this application are not provided in the source .

Application in Preparation of 1,3,5-tris[2-(3,5-diethynylphenyl)ethynyl]benzene

  • Scientific Field : Organic Synthesis
  • Summary of Application : 1-Ethynyl-3-(2-methoxyethoxy)benzene could potentially be used in the preparation of 1,3,5-tris[2-(3,5-diethynylphenyl)ethynyl]benzene .
  • Methods of Application : A concise and convenient three-step process is reported for preparation of 1,3,5-tris[2-(3,5-diethynylphenyl)ethynyl]benzene from 1,3,5-triethynylbenzene and 2-hydroxypropyl group-protected peripheral monomers via a Sonogashira coupling–deprotection reaction sequence .
  • Results or Outcomes : This approach had several advantages, for example high yields, short reaction time, and simple separation procedure .

Application in Synthesis of Benzene Derivatives

  • Scientific Field : Organic Chemistry
  • Summary of Application : 1-Ethynyl-3-(2-methoxyethoxy)benzene could potentially be used in the synthesis of benzene derivatives through electrophilic aromatic substitution .
  • Methods of Application : The electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate. In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
  • Results or Outcomes : The specific results or outcomes of this application are not provided in the source .

Application in Chemical Structure Analysis

  • Scientific Field : Analytical Chemistry
  • Summary of Application : 1-Ethynyl-3-(2-methoxyethoxy)benzene, also known as 3-Vinylanisole, could potentially be used in chemical structure analysis .
  • Methods of Application : The specific methods of application are not provided in the source .
  • Results or Outcomes : The specific results or outcomes of this application are not provided in the source .

Application in Preparation of 1,3,5-tris[2-(3,5-diethynylphenyl)ethynyl]benzene

  • Scientific Field : Organic Synthesis
  • Summary of Application : 1-Ethynyl-3-(2-methoxyethoxy)benzene could potentially be used in the preparation of 1,3,5-tris[2-(3,5-diethynylphenyl)ethynyl]benzene .
  • Methods of Application : A concise and convenient three-step process is reported for preparation of 1,3,5-tris[2-(3,5-diethynylphenyl)ethynyl]benzene from 1,3,5-triethynylbenzene and 2-hydroxypropyl group-protected peripheral monomers via a Sonogashira coupling–deprotection reaction sequence .
  • Results or Outcomes : This approach had several advantages, for example high yields, short reaction time, and simple separation procedure .

properties

IUPAC Name

1-ethynyl-3-(2-methoxyethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c1-3-10-5-4-6-11(9-10)13-8-7-12-2/h1,4-6,9H,7-8H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWIWDGOCISGEJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CC=CC(=C1)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90828215
Record name 1-Ethynyl-3-(2-methoxyethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90828215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethynyl-3-(2-methoxyethoxy)benzene

CAS RN

896114-81-1
Record name 1-Ethynyl-3-(2-methoxyethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90828215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3-Hydroxyphenylacetylene (237 mg, 2 mmol) was heated with 2-bromoethylmethylether (0.23 mL, 2.4 mmol) and potassium carbonate (322 mg, 2.4 mmol) in acetone (5 mL) to 110° C. in a microwave oven (CEM Discover) for 45 minutes. Water (1 mL) was added to the mixture and the whole was extracted with dichloromethane (2×25 mL). The combined organics were dried over MgSO4, filtered and concentrated in vacuo to afford a brown oil. The oil was purified by column chromatography (SiO2, dichloromethane) to afford 3-(2-methoxyethoxy)phenylacetylene as a colourless oil (247mg, 70% yield).
Quantity
237 mg
Type
reactant
Reaction Step One
Quantity
0.23 mL
Type
reactant
Reaction Step One
Quantity
322 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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